molecular formula C26H22N4O5 B2857709 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326926-27-5

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2857709
CAS RN: 1326926-27-5
M. Wt: 470.485
InChI Key: DKZZOCQADAMJSM-UHFFFAOYSA-N
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Description

The compound “7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline derivative . Quinazolines are a class of organic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This specific compound has a molecular formula of C25H20N4O4 .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a part of the compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 440.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 440.14845513 g/mol . The topological polar surface area of the compound is 97.6 Ų .

Scientific Research Applications

Acetylcholinesterase Inhibition

This compound could potentially serve as an inhibitor for acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are crucial in the treatment of Alzheimer’s disease, as they help increase acetylcholine levels in the brain, thereby improving communication between nerve cells .

Anticancer Activity

The structural complexity and the presence of multiple aromatic rings in the compound suggest that it may interact with various biological targets, potentially exhibiting anticancer properties. Research on similar heterocyclic compounds has shown promise in this area, particularly in the inhibition of cell proliferation in various cancer cell lines .

Antimicrobial Properties

Compounds with 1,2,4-oxadiazole and quinazoline moieties have been studied for their antimicrobial activities. This compound could be explored for its efficacy against a range of pathogenic bacteria and fungi, contributing to the development of new antimicrobial agents .

Enzyme Inhibition

The molecule could act as an inhibitor for various enzymes beyond AChE, such as those involved in the biosynthesis of sterols in bacteria. By inhibiting key enzymes, it could serve as a lead compound for developing new antibacterial drugs .

Neuroprotective Effects

Given its potential role as an AChE inhibitor, this compound might also exhibit neuroprotective effects by preventing neuronal degradation, which is particularly beneficial in neurodegenerative diseases like Alzheimer’s .

Antioxidant Properties

The indole derivatives, which share structural similarities with this compound, have demonstrated significant antioxidant activities. As such, this compound could be investigated for its ability to neutralize free radicals and reduce oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. This compound, with its related structural framework, may also possess anti-inflammatory properties, making it useful in the study of chronic inflammatory diseases .

Antiviral Applications

Indole derivatives have shown antiviral activities against a variety of viruses. This compound, with its oxadiazole and quinazoline components, could be a candidate for antiviral drug development, particularly in the search for treatments against RNA and DNA viruses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2,4-dichloroquinazoline", "3-methoxybenzylamine", "sodium hydride", "ethyl bromoacetate", "sodium azide", "4-ethoxyaniline", "phosphorus oxychloride", "triethylamine", "sodium hydroxide", "acetic acid", "acetic anhydride", "thionyl chloride", "N,N-dimethylformamide", "coupling agent" ], "Reaction": [ "Step 1: 2,4-dichloroquinazoline is reacted with 3-methoxybenzylamine in the presence of sodium hydride to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylate.", "Step 3: Ethyl 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylate is reacted with sodium azide in the presence of triethylamine to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylic acid azide.", "Step 4: 4-ethoxyaniline is reacted with phosphorus oxychloride in the presence of N,N-dimethylformamide to form 4-ethoxyphenyl isocyanate.", "Step 5: 4-ethoxyphenyl isocyanate is reacted with sodium azide in the presence of triethylamine to form 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Step 6: 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylic acid azide is reacted with 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a coupling agent to form the final product, 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1326926-27-5

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

IUPAC Name

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-3-34-19-10-7-17(8-11-19)23-28-24(35-29-23)18-9-12-21-22(14-18)27-26(32)30(25(21)31)15-16-5-4-6-20(13-16)33-2/h4-14H,3,15H2,1-2H3,(H,27,32)

InChI Key

DKZZOCQADAMJSM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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